2-(difluoromethoxy)-5-hydroxybenzoic acid
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Overview
Description
2-(Difluoromethoxy)-5-hydroxybenzoic acid is an organic compound characterized by the presence of both difluoromethoxy and hydroxy functional groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(difluoromethoxy)-5-hydroxybenzoic acid typically involves the introduction of the difluoromethoxy group onto a hydroxybenzoic acid precursor. One common method is the reaction of 5-hydroxybenzoic acid with difluoromethylating agents under specific conditions. For instance, the use of difluorocarbene precursors in the presence of a base can facilitate the formation of the difluoromethoxy group .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethoxy)-5-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted benzoic acid derivatives.
Scientific Research Applications
2-(Difluoromethoxy)-5-hydroxybenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Mechanism of Action
The mechanism of action of 2-(difluoromethoxy)-5-hydroxybenzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The difluoromethoxy group can enhance the compound’s binding affinity and specificity due to its electron-withdrawing properties, which can stabilize interactions with target proteins .
Comparison with Similar Compounds
- 2-(Trifluoromethoxy)-5-hydroxybenzoic acid
- 2-(Methoxy)-5-hydroxybenzoic acid
- 2-(Chloromethoxy)-5-hydroxybenzoic acid
Comparison: 2-(Difluoromethoxy)-5-hydroxybenzoic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties compared to its analogs. This can result in different reactivity and biological activity profiles. For example, the difluoromethoxy group is a stronger electron-withdrawing group than the methoxy group, which can influence the compound’s acidity and reactivity in substitution reactions .
Properties
CAS No. |
1305323-76-5 |
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Molecular Formula |
C8H6F2O4 |
Molecular Weight |
204.1 |
Purity |
95 |
Origin of Product |
United States |
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